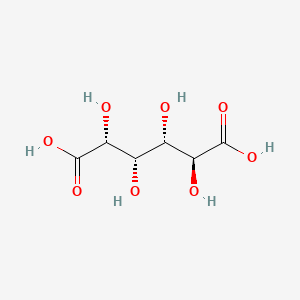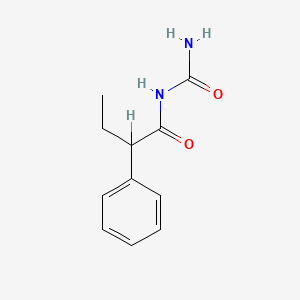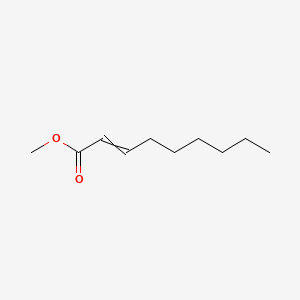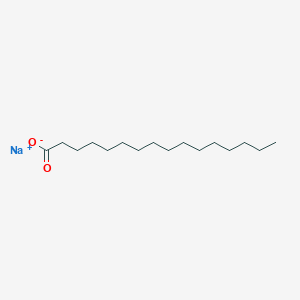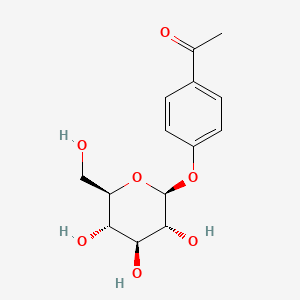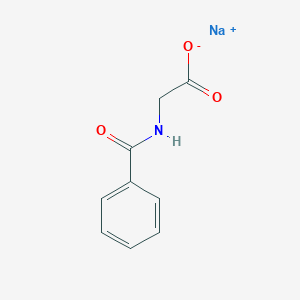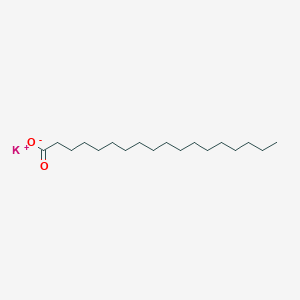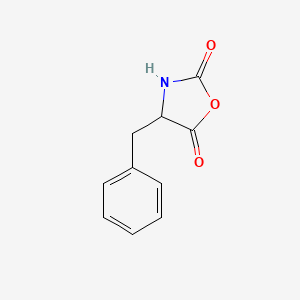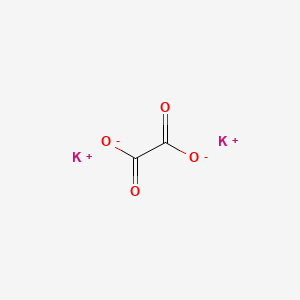![molecular formula C12H12N2OS2 B7821915 5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B7821915.png)
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Cardiac Troponin T involves recombinant DNA technology. The gene encoding Cardiac Troponin T is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of Cardiac Troponin T follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are implemented to ensure the purity and functionality of the protein .
Analyse Des Réactions Chimiques
Types of Reactions: Cardiac Troponin T undergoes various post-translational modifications, including phosphorylation, which can affect its function. Phosphorylation is a type of substitution reaction where a phosphate group is added to the protein by kinases. This modification can alter the protein’s interaction with other components of the troponin complex and calcium ions .
Common Reagents and Conditions: Phosphorylation of Cardiac Troponin T typically occurs in the presence of ATP and specific kinases, such as protein kinase A (PKA). The reaction conditions include physiological pH and temperature, mimicking the conditions within cardiac cells .
Major Products Formed: The major product of the phosphorylation reaction is the phosphorylated form of Cardiac Troponin T, which has altered regulatory properties. This modification can enhance or inhibit the protein’s ability to regulate muscle contraction, depending on the specific phosphorylation sites .
Applications De Recherche Scientifique
Cardiac Troponin T is widely used in scientific research, particularly in the fields of cardiology and muscle physiology. It serves as a biomarker for cardiac injury, as elevated levels of Cardiac Troponin T in the blood indicate damage to the heart muscle, such as that occurring during a myocardial infarction . Additionally, it is used in studies investigating the mechanisms of heart disease and the development of therapeutic interventions .
In the field of muscle physiology, Cardiac Troponin T is used to study the regulation of muscle contraction and the effects of various post-translational modifications on muscle function. It is also employed in drug discovery and development, where it serves as a target for drugs aimed at modulating cardiac muscle contraction .
Mécanisme D'action
Cardiac Troponin T exerts its effects by binding to tropomyosin and facilitating the interaction between the troponin complex and actin filaments in muscle cells. In the presence of calcium ions, Cardiac Troponin T undergoes a conformational change that allows the troponin complex to move tropomyosin away from the myosin-binding sites on actin filaments, enabling muscle contraction . The molecular targets involved in this process include actin, tropomyosin, and other components of the troponin complex .
Comparaison Avec Des Composés Similaires
Cardiac Troponin T is unique among the troponin proteins due to its specific role in cardiac muscle regulation. Similar compounds include Cardiac Troponin I and Cardiac Troponin C, which are also part of the troponin complex but have distinct functions. Cardiac Troponin I inhibits the interaction between actin and myosin, while Cardiac Troponin C binds calcium ions and initiates the conformational changes required for muscle contraction .
Compared to these similar compounds, Cardiac Troponin T is unique in its ability to anchor the troponin complex to tropomyosin and facilitate the regulatory interactions necessary for cardiac muscle contraction .
Propriétés
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVRELEASDUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



